3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOZWMLNDDCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
The most cited method involves a two-stage condensation process:
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Stage 1 (Base Activation):
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Stage 2 (Condensation and Cyclization):
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Conditions: Reflux at 165°C for 15 hours.
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Workup:
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Acidification with 3N HCl.
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Extraction with ethyl acetate.
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Washing with saturated NaHCO₃ and NaCl.
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Drying over anhydrous MgSO₄ and solvent evaporation.
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Yield: 38.9%.
Product Characterization: White solid, (E)-stereochemistry confirmed via NMR.
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol condensation:
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Deprotonation of acetic acid by K₂CO₃ generates a nucleophilic enolate.
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Attack on the aldehyde carbonyl forms a β-hydroxy intermediate.
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Dehydration under reflux yields the α,β-unsaturated acrylic acid.
Alternative Method: Ring-Closing and Oxidation
Synthesis of Benzodioxane Aldehyde Intermediate
A patent (CN105801556A) describes a precursor synthesis:
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Ring-Closing Reaction:
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Reagents: 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, KOH.
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Conditions: Reflux in aqueous NaOH with tetrabutylammonium bromide.
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Product: 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde.
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Oxidation to Carboxylic Acid:
Adaptability: While this method targets a carboxylic acid, substituting the oxidation step with aldol condensation could yield the acrylic acid analogue.
Comparative Analysis of Methods
Critical Factors Influencing Synthesis
Temperature and Atmosphere
Stoichiometry and Base Selection
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The benzodioxane ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated or nitrated benzodioxane derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid exhibits significant antibacterial activity. It has been evaluated as a potential FtsZ inhibitor, which is crucial for bacterial cell division. The compound's efficacy was compared against known antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents .
Case Study: Synthesis and Evaluation of Antibacterial Agents
In a study focusing on the synthesis of various derivatives of this compound, researchers demonstrated that modifications to the benzodioxin moiety could enhance antibacterial potency. The synthesized compounds were tested against several bacterial strains, revealing that certain derivatives had improved activity compared to the parent compound .
Versatile Building Block
As a synthetic intermediate, this compound is utilized in the synthesis of various complex organic molecules. Its reactivity allows it to participate in diverse chemical reactions such as esterification and amidation, making it a crucial component in the synthesis of pharmaceuticals and agrochemicals .
Case Study: Synthesis Pathways
A detailed investigation into the synthetic pathways involving this compound revealed multiple routes leading to the formation of valuable derivatives. For instance, the reaction of this acrylic acid with different amines yielded several new compounds with potential biological activity. The optimization of reaction conditions significantly improved yields and purity .
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid involves its interaction with specific molecular targets. The benzodioxane ring can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Pharmacological Activities
The 1,4-benzodioxane scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid and its analogs:
Key Functional Differences
Anti-inflammatory Activity: The acetic acid analog (C10H10O4) demonstrates efficacy comparable to ibuprofen, likely due to enhanced bioavailability from the shorter alkyl chain . The pyrrole-acetic acid hybrid (C15H15NO4) outperforms ibuprofen, attributed to the pyrrole ring’s ability to stabilize free radicals and modulate COX-2 pathways .
Immunomodulatory Effects: D4476’s imidazole-pyridine structure enables selective inhibition of regulatory T-cell (Treg) differentiation, making it valuable in tuberculosis therapy . The methanol derivative (C16H16O3) acts as a scaffold for PD-1/PD-L1 inhibitors, showing high predictive potency in computational models .
Gut Microbiota Interactions: The butanoic acid analog (C12H14O4) is linked to beneficial gut bacteria (e.g., Lactobacillus) and anti-inflammatory metabolites, suggesting a role in intestinal health .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| This compound | 206.19 | 1.8 | 0.15 (Water) | Synthetic intermediate; immunomodulators |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | 194.18 | 1.5 | 0.35 (Water) | Anti-inflammatory agents |
| D4476 | 412.44 | 3.2 | <0.01 (Water) | T-cell modulation; tuberculosis therapy |
- logP Trends : Increased lipophilicity in bulkier analogs (e.g., D4476) correlates with membrane permeability but reduces aqueous solubility.
- Bioavailability : The acetic acid derivative’s higher solubility may enhance oral absorption compared to acrylic acid analogs.
Anti-inflammatory and Immunomodulatory Potential
- This compound is a precursor in synthesizing methyl esters (e.g., QZ-6406, Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate), which are used in high-throughput drug discovery pipelines .
- D4476 reduces bacterial load in Mycobacterium tuberculosis-infected mice by 80% when combined with Th2 inhibitors, highlighting its therapeutic synergy .
Antimicrobial Activity
Hepatoprotective Analogs
- Flavone derivatives with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone) exhibit hepatoprotective effects comparable to silymarin in CCl4-induced liver injury models .
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and antioxidant activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₁H₉O₃
- CAS Number : 14939-91-4
The structure features a benzodioxin moiety, which is known for conferring various biological activities to compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives related to this compound. For instance, compounds containing similar scaffolds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing promising results in inhibiting bacterial growth.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 |
| 2 | Escherichia coli | 25 |
These findings suggest that modifications in the benzodioxin structure can enhance antibacterial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds related to this compound have been explored in various studies. For example, certain derivatives exhibited inhibition of pro-inflammatory cytokines in cell cultures. The mechanism of action appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Antioxidant Activity
Antioxidant properties were evaluated using DPPH radical scavenging assays. The compound exhibited moderate antioxidant activity with an IC50 value indicating the concentration required to scavenge 50% of free radicals.
| Compound | IC50 (µM) |
|---|---|
| A | 86.3 |
| B | 120.5 |
This suggests potential applications in reducing oxidative stress-related conditions.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of compounds related to this compound:
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Study on Antibacterial Activity :
- Researchers synthesized a series of benzodioxin derivatives and tested them against various bacterial strains. The most effective derivative showed a significant reduction in biofilm formation by S. aureus, indicating its potential use in medical device coatings.
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Anti-diabetic Potential :
- A study focused on synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamides and evaluating their inhibitory effects on α-glucosidase. Some compounds demonstrated promising results as potential anti-diabetic agents.
Q & A
Basic Research Question
- Spectroscopy :
- IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzodioxin ether (C-O-C ~1250 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and acrylic acid protons (δ 5.5–7.0 ppm for α,β-unsaturated system).
- Crystallography :
What strategies exist for incorporating this compound into drug discovery pipelines, particularly for immunomodulation?
Advanced Research Question
- Target Identification : The benzodioxin scaffold is associated with Th2/Treg inhibition ( ) and PD-1/PD-L1 blockade ( ). Screen against immune checkpoints using:
- SAR Studies : Test substituents on the benzodioxin ring (e.g., halogens, methyl groups) to optimize potency and selectivity .
How can computational models predict the bioactivity of this compound, and how reliable are these predictions?
Advanced Research Question
- Model Training : Use EGNN (Edge-Augmented Graph Neural Networks) ( ) trained on PD-1/PD-L1 inhibitor datasets. Input features include molecular graphs, electrostatic potentials, and logP values.
- Validation :
- Cross-Validation : Assess using leave-one-cluster-out (LOCO) to avoid scaffold bias.
- Experimental Correlation : Compare predictions with SPR (surface plasmon resonance) binding assays.
- Limitations : Models may overpredict activity for novel scaffolds without training data, necessitating iterative refinement .
How can researchers resolve contradictions between computational predictions and experimental results for derivatives?
Advanced Research Question
- Root Cause Analysis :
- False Positives : Check for assay interference (e.g., compound aggregation, fluorescence quenching).
- False Negatives : Evaluate solubility (use DLS for nanoparticle formation) or metabolic instability (e.g., esterase cleavage in ).
- Mitigation Strategies :
- Orthogonal Assays : Validate hits using ITC (isothermal titration calorimetry) and MST (microscale thermophoresis).
- Structural Dynamics : Perform MD simulations to assess binding pocket flexibility (e.g., using GROMACS).
- Data Reconciliation : Apply Bayesian models to integrate conflicting datasets and prioritize resynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
